
2-Methyl-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C5H9NO4 It is a member of the 1,3-dioxane family, which are six-membered cyclic acetals
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitro-1,3-dioxane can be synthesized through the reaction of 2-bromo-2-nitropropane-1,3-diol with a suitable catalyst. One method involves slurrying 2-bromo-2-nitropropane-1,3-diol with p-toluenesulfonic acid in benzene . The reaction conditions typically require refluxing the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of water from the reaction mixture using a Dean-Stark apparatus is a common technique to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a nickel catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products include amines or hydroxylamines.
Substitution: Products vary depending on the nucleophile used but can include amines, thiols, or other substituted dioxanes.
Scientific Research Applications
2-Methyl-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1,3-dioxane involves the interaction of its nitro group with biological molecules. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of enzyme activity and disruption of microbial growth .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-5-nitro-1,3-dioxane: Similar structure but with a bromine atom at the 5-position.
2-Methyl-5-nitroimidazole: Contains a nitro group but has an imidazole ring instead of a dioxane ring.
Uniqueness
2-Methyl-5-nitro-1,3-dioxane is unique due to its specific combination of a nitro group and a dioxane ring, which imparts distinct chemical and biological properties. Its stability across a wide pH range and its potential antimicrobial activity make it a valuable compound for various applications .
Properties
CAS No. |
53898-39-8 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H9NO4/c1-4-9-2-5(3-10-4)6(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
UABHEPDVCHAVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(CO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


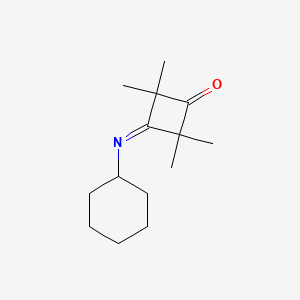
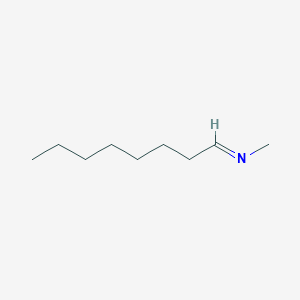
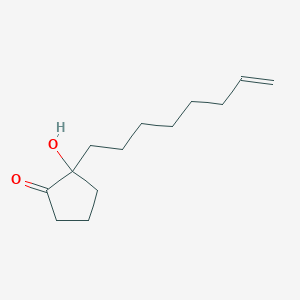
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
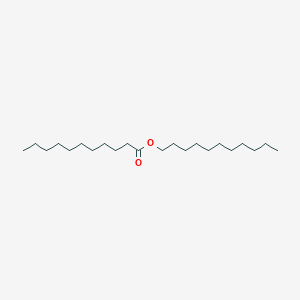
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
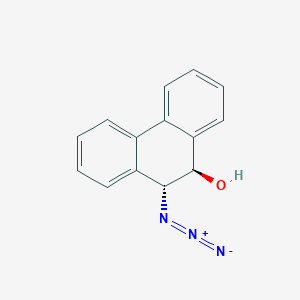
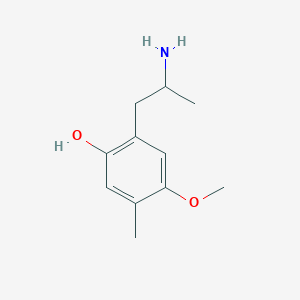

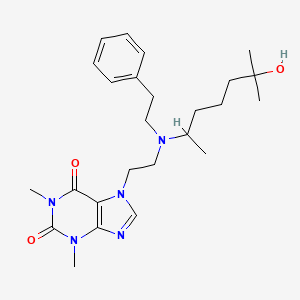
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
